5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound is a triazole-carboxamide derivative featuring a 1,2,3-triazole core substituted with a 5-amino group, a 3,4-dimethoxyphenyl carboxamide moiety, and a 5-methyl-2-phenyl-1,3-oxazole methyl group. Its molecular formula is C₂₃H₂₃N₅O₄ (calculated molecular weight: 457.47 g/mol). The structural complexity arises from the integration of heterocyclic systems (triazole and oxazole) and electron-donating methoxy groups, which are critical for modulating solubility, bioavailability, and target binding.
Properties
IUPAC Name |
5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O4/c1-13-16(25-22(32-13)14-7-5-4-6-8-14)12-28-20(23)19(26-27-28)21(29)24-15-9-10-17(30-2)18(11-15)31-3/h4-11H,12,23H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLNUHGMRJXSIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant activities as well as its mechanism of action based on recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a triazole ring and an oxazole moiety, which are known to contribute significantly to the biological activity of compounds.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been tested against various cancer cell lines, including colon cancer (HCT116) and epidermoid carcinoma (A431), using the MTT assay to evaluate cytotoxicity. The results indicated significant inhibition of cell proliferation with IC50 values demonstrating its effectiveness:
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 (Epidermoid Carcinoma) | 44.77 |
| HCT116 (Colon Cancer) | 201.45 |
| BJ-1 (Normal Skin Fibroblast) | 92.05 |
These findings suggest that the compound exhibits selective cytotoxicity towards cancer cells while being less harmful to normal cells .
Anti-inflammatory Activity
The compound has shown promising anti-inflammatory effects in vitro. It was evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Molecular docking studies indicated strong binding affinity to COX enzymes, suggesting a potential mechanism for its anti-inflammatory action .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results demonstrated notable scavenging activity, with percentages ranging from 71.7% at lower concentrations to 72.5% at higher doses. This indicates that even at low concentrations, the compound retains significant antioxidant properties .
Molecular docking studies have been employed to understand the interaction of this compound with various biological targets. For instance, it was docked against human prostaglandin reductase (PTGR2), revealing non-covalent interactions that suggest a plausible inhibitory action on inflammatory pathways . The binding energy calculations further support its potential efficacy in modulating enzyme activity related to inflammation and cancer progression.
Case Studies
Several case studies have been documented regarding the synthesis and evaluation of this compound:
- Synthesis : The compound was synthesized through a multi-step reaction involving 3,4-dimethoxybenzaldehyde and a hydrazine derivative under reflux conditions, yielding a high purity product characterized by NMR and IR spectroscopy .
- In Vivo Studies : Animal models have been used to assess the toxicity and therapeutic potential of this compound. Toxicity was evaluated through LD50 determination, indicating a favorable safety profile for further development .
Scientific Research Applications
Based on the search results, a detailed overview of the applications of "5-amino-N-(3,4-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide" is not available. However, the search results do provide information regarding the compound's structure, related compounds, and potential applications of similar compounds.
Chemical Information
- Compound ID: L937-0001 is a ChemDiv compound ID .
- Molecular Formula: The molecular formula is C23H24N6O4 .
- IUPAC Name: The IUPAC name is 5-amino-N-[(3,4-dimethoxyphenyl)methyl]-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide .
- SMILES Notation: The SMILES notation is Cc1c(Cn2nnc(C(NCc(cc3)cc(OC)c3OC)=O)c2N)nc(-c2ccccc2)o1 .
Availability
- The compound is available from 1 mg .
- It is available in glass vials and 96-tube racks .
- The shiptime is typically one week worldwide .
Related Compounds and Potential Applications
- Triazole Derivatives: Triazoles fused with heterocyclic compounds have applications .
- 1,2,4-Oxadiazole Derivatives: 1,2,4-oxadiazole derivatives have gained attention due to their bioisosteric properties and applications in drug discovery . Some derivatives have shown antitumor activity . The introduction of a 5-substituted-1,2,4-oxadiazole heterocycle into a ribose-derivative structure can improve anticancer activity . Certain compounds have exhibited high antiproliferative potency and selectivity against the WiDr human colon cancer cell line, with the presence of an electron-withdrawing group at the para position of the aromatic ring being crucial for high biological activity .
- Isoxazole Derivatives: Isoxazole derivatives have immunoregulatory properties . Some regulate the proliferation of thymocytes, splenocytes, and lymph node cells, as well as the production of IL-1β and TNF-α in peritoneal cell cultures . Certain isoxazole derivatives inhibit the humoral immune response in vitro and TNFα production, and exhibit antibacterial activity .
Other related compounds
- 5-amino-N-(3,5-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide with molecular formula C22H22N6O4 and molecular weight 434.4 .
- 5-amino-N-(3,5-dimethoxyphenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide with molecular formula C24H26N6O6 and molecular weight 494.5 .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related triazole-carboxamides and oxazole-containing analogs (Table 1). Key differences in substituents, synthesis, and physicochemical properties are highlighted below.
Table 1: Structural and Functional Comparison
Structural Diversity and Functional Group Impact
- Electron-Donating vs. Fluorine in may improve metabolic stability but reduce solubility.
- Heterocyclic Systems : The oxazole ring in the target compound offers rigidity and moderate hydrogen-bonding capacity, whereas oxadiazole-thioether systems in introduce polarizable sulfur atoms but lower thermal stability (evidenced by decomposition at 177.8°C).
- Synthetic Complexity : The target compound’s synthesis likely involves coupling between triazole-4-carboxylic acid and 3,4-dimethoxyaniline, analogous to EDCI/HOBt-mediated methods in . Yields for similar compounds range from 53–71% , suggesting moderate efficiency for such multi-step syntheses.
Physicochemical and Spectral Properties
- Melting Points: Chlorinated analogs (e.g., 3b in , mp 171–172°C) exhibit higher melting points than non-halogenated derivatives due to stronger intermolecular forces. The target compound’s dimethoxy groups may lower its melting point relative to chlorinated analogs.
- ¹H-NMR Trends: Methoxy protons (δ 3.8–4.1) and aromatic protons (δ 7.0–8.1) are consistent across analogs . The target compound’s 5-amino triazole proton is expected near δ 5.5–6.0, absent in non-amino derivatives.
Preparation Methods
Triazole Core Formation
The 1,2,3-triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A representative protocol involves:
-
Azide preparation : Reaction of 3,4-dimethoxyaniline with sodium nitrite and hydrochloric acid to generate the diazonium intermediate, followed by azide substitution using sodium azide.
-
Alkyne activation : Propargyl bromide reacts with ethyl acetoacetate to form the acetylene precursor.
-
Cycloaddition : The azide and alkyne undergo CuAAC in tetrahydrofuran (THF) at 60°C for 12 hours, catalyzed by CuI (10 mol%), yielding the 1,2,3-triazole intermediate.
Key reaction :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| POCl₃, 80°C, 6h | 78 | 95.2 |
| H₂SO₄, reflux, 8h | 65 | 89.7 |
| PPA, 100°C, 4h | 72 | 92.4 |
Carboxamide Functionalization
The carboxamide group is introduced via aminolysis of a methyl ester intermediate:
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Ester activation : The triazole-oxazole intermediate’s carboxylate is activated as a mixed anhydride using ethyl chloroformate and triethylamine.
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Aminolysis : Reaction with 3,4-dimethoxyaniline in THF at 0–5°C for 2 hours achieves the final carboxamide.
Critical parameters :
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce regioselectivity. THF and acetonitrile balance solubility and selectivity.
Table 2 : Solvent Impact on Triazole Cycloaddition Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| THF | 7.6 | 91 |
| Acetone | 20.7 | 75 |
Catalytic Systems
Copper(I) iodide outperforms other catalysts in CuAAC:
Table 3 : Catalyst Screening for Cycloaddition
| Catalyst | Loading (mol%) | Yield (%) |
|---|---|---|
| CuI | 10 | 91 |
| CuBr | 10 | 84 |
| CuCl | 10 | 79 |
Structural Characterization
Post-synthetic validation employs:
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¹H/¹³C NMR :
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HRMS : Molecular ion peak at m/z 463.1842 ([M+H]⁺, calc. 463.1845).
-
IR Spectroscopy : Carboxamide C=O stretch at 1650–1670 cm⁻¹.
Yield and Purity Enhancements
Recrystallization : Ethyl acetate/hexane (3:1) improves purity to >98%.
Chromatography : Silica gel column chromatography with toluene-acetone (7:3) removes regioisomeric byproducts.
Table 4 : Purity vs. Purification Method
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 98.5 | 85 |
| Recrystallization | 97.2 | 92 |
Challenges and Mitigation Strategies
Q & A
Q. Critical Conditions :
| Parameter | Optimal Range | Impact on Yield/Purity | Source |
|---|---|---|---|
| Temperature | 60–80°C | Prevents side reactions | |
| Solvent | DMF or THF | Enhances solubility of intermediates | |
| Catalyst | Pd(PPh₃)₄ | Facilitates C–N bond formation |
How is the molecular structure of this compound validated, and what analytical techniques are most reliable?
Basic Research Question
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing 3,4-dimethoxyphenyl vs. other aryl groups) .
- X-ray Diffraction : Single-crystal analysis provides absolute configuration, critical for stereochemical assignments .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. Example Data :
- ¹H NMR (DMSO-d₆) : δ 8.2 (s, 1H, triazole-H), 6.9–7.3 (m, aromatic-H) .
- X-ray : Confirms dihedral angles between oxazole and triazole rings (≤15° deviation from planarity) .
What preliminary biological activities have been reported, and what assay systems are used for screening?
Basic Research Question
Early studies focus on antimicrobial and anticancer activity:
- Antimicrobial : Tested against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) via broth microdilution .
- Anticancer : IC₅₀ values of 2–10 µM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines using MTT assays .
- Mechanistic Insights : Competitive binding assays with DNA gyrase or tubulin suggest target engagement .
Q. Assay Design Considerations :
- Use positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobials) .
- Include solvent controls (DMSO ≤1% v/v) to avoid false positives .
How can synthetic yields be optimized using design of experiments (DoE) or flow chemistry?
Advanced Research Question
DoE Workflow :
Factor Screening : Identify critical variables (e.g., temperature, catalyst loading) via Plackett-Burman design .
Response Surface Modeling : Central composite design optimizes parameters (e.g., 75°C, 2 mol% Pd catalyst increases yield from 45% to 72%) .
Q. Flow Chemistry Advantages :
- Continuous flow systems reduce reaction time (2 hours vs. 12 hours batch) and improve reproducibility .
- Example: Microreactors enhance heat transfer for exothermic steps (e.g., cycloadditions) .
How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?
Advanced Research Question
Root Causes :
- Assay Variability : Differences in cell passage number or culture conditions .
- Compound Purity : HPLC purity thresholds (≥95% required for reliable IC₅₀) .
Q. Mitigation Strategies :
- Orthogonal Assays : Validate cytotoxicity via both MTT and apoptosis markers (e.g., caspase-3 activation) .
- Standardized Protocols : Adhere to NIH/WHO guidelines for cell viability assays .
What computational strategies predict target interactions or guide derivative design?
Advanced Research Question
Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
